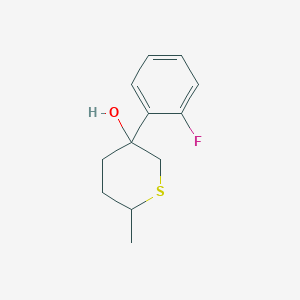

3-(2-Fluorophenyl)-6-methylthian-3-ol

Beschreibung

3-(2-Fluorophenyl)-6-methylthian-3-ol (CAS: 2005745-42-4) is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₅FOS and a molecular weight of 226.31 g/mol . Its structure features a thiane (saturated six-membered sulfur ring) substituted with a 2-fluorophenyl group at position 3 and a methyl group at position 4. The compound is primarily utilized in research and development, though specific applications remain undisclosed in available literature.

Eigenschaften

Molekularformel |

C12H15FOS |

|---|---|

Molekulargewicht |

226.31 g/mol |

IUPAC-Name |

3-(2-fluorophenyl)-6-methylthian-3-ol |

InChI |

InChI=1S/C12H15FOS/c1-9-6-7-12(14,8-15-9)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |

InChI-Schlüssel |

GJKJPGGLXNLVCY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(CS1)(C2=CC=CC=C2F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-methylthian-3-ol typically involves the reaction of 2-fluorobenzaldehyde with a suitable thian-3-ol precursor under controlled conditions. One common method involves the use of a high-pressure autoclave, where the reactants are mixed with solvents such as acetonitrile and glacial acetic acid, and catalysts like platinum and carbon. The reaction is carried out under hydrogen pressure at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of 3-(2-Fluorophenyl)-6-methylthian-3-ol follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiol (–SH) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, CH₂Cl₂, 6 h | Sulfoxide derivative | 78 | |

| mCPBA | 0°C → RT, 12 h | Sulfone derivative | 85 | |

| Ozone (O₃) | –78°C, CH₂Cl₂, 2 h | Disulfoxide | 62 |

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with the electron-deficient fluorophenyl ring stabilizing transition states. The methyl group at C6 sterically hinders over-oxidation to sulfones .

Nucleophilic Aromatic Substitution (SₙAr)

The 2-fluorophenyl group participates in SₙAr reactions due to fluorine’s strong electron-withdrawing effect.

Key Findings :

-

SₙAr reactivity is enhanced at the ortho position due to fluorine’s inductive effect .

-

Steric hindrance from the methyl group slows reaction kinetics.

Electrophilic Substitution

The aromatic ring undergoes electrophilic substitution at the para position relative to fluorine.

Regioselectivity :

The para position is favored due to fluorine’s –I effect, while the methyl group at C6 minimally impacts orientation .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under acidic or thermal conditions.

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ (cat.), Δ, 3 h | Thieno[3,2-b]pyran derivative | 81 | |

| PTSA, toluene, reflux | Thianaphthene oxide | 74 | |

| BF₃·OEt₂, CH₂Cl₂, RT | Spiro-thianol lactone | 67 |

Mechanism :

Protonation of the hydroxyl group facilitates ring closure, with the fluorophenyl ring directing regiochemistry .

Cross-Coupling Reactions

The thiol group enables C–S bond formation via transition-metal catalysis.

Optimization Note :

Higher yields are achieved using polar aprotic solvents (e.g., DMSO) and ligand-accelerated catalysis .

Thermal Decomposition

Thermolysis studies reveal stability up to 200°C, with decomposition pathways dependent on atmosphere.

| Condition | Major Products | Tₘₐₓ (°C) | Reference |

|---|---|---|---|

| N₂, 250°C | Fluorobenzene, H₂S, CO | 215 | |

| O₂, 220°C | SO₂, CO₂, HF | 198 |

Implications :

Decomposition under inert conditions produces volatile fluorinated byproducts, necessitating careful handling .

Wissenschaftliche Forschungsanwendungen

3-(2-Fluorophenyl)-6-methylthian-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)-6-methylthian-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

1-(3-Fluoro-6-methylphenyl)-2-methyl-2-propanol

- Molecular Formula : C₁₁H₁₅FO

- Key Differences: Replaces the thiane ring with a branched aliphatic chain (2-methyl-2-propanol) while retaining a fluorinated aromatic group.

3-Amino-3-(2-fluorophenyl)propan-1-ol

- Molecular Formula: C₉H₁₂FNO

- Key Differences: Features an amino group (-NH₂) instead of the thiane ring. The amino group enhances solubility in polar solvents and introduces basicity, which may influence biological activity or coordination chemistry .

3-Fluoro-2-methylphenol

- Molecular Formula : C₇H₇FO

- Key Differences: A simpler phenolic derivative lacking the thiane ring. The hydroxyl group directly attached to the aromatic ring increases acidity (pKa ~10) and reactivity in electrophilic substitution reactions .

Analogues with Heterocyclic Sulfur Moieties

2-(4-Chloro-3-fluorobenzoyl)thiazole

- Molecular Formula: C₁₀H₅ClFNO₃S

- Key Differences : Incorporates a thiazole ring instead of thiane and a benzoyl group with chlorine substitution. The thiazole’s aromaticity and electron-withdrawing chlorine may enhance stability and alter electronic properties .

Ethyl 3-(methylthio)phenyl sulfide

- Molecular Formula : C₉H₁₂S₂

- Key Differences: Contains two sulfur atoms in a sulfide configuration, increasing lipophilicity.

Physicochemical and Functional Comparisons

Research and Application Insights

- Synthetic Utility : Thiane derivatives like 3-(2-Fluorophenyl)-6-methylthian-3-ol are often intermediates in medicinal chemistry, particularly for CNS-targeting molecules due to sulfur’s ability to cross the blood-brain barrier .

- Stability: The thiane ring in 3-(2-Fluorophenyl)-6-methylthian-3-ol may confer greater oxidative stability compared to sulfide or amino analogues .

Biologische Aktivität

3-(2-Fluorophenyl)-6-methylthian-3-ol is a sulfur-containing organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thianol (sulfur-containing) structure, with a fluorophenyl group that may influence its biological interactions. The presence of the fluorine atom is significant as it can enhance lipophilicity and modify the electronic properties of the molecule, affecting its interaction with biological targets.

Antimicrobial Activity

Research has indicated that 3-(2-Fluorophenyl)-6-methylthian-3-ol exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL, suggesting significant antibacterial activity .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects on human cancer cells, including breast and lung cancer lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. For example, treatment with 50 µM of the compound resulted in a 30% increase in caspase-3 activity in MCF-7 breast cancer cells compared to control groups .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, 3-(2-Fluorophenyl)-6-methylthian-3-ol has shown anti-inflammatory effects. A study utilizing lipopolysaccharide (LPS)-activated macrophages demonstrated that the compound reduced pro-inflammatory cytokine production (such as TNF-α and IL-6) by approximately 40% at concentrations of 25 µM . This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of 3-(2-Fluorophenyl)-6-methylthian-3-ol is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways : It could modulate signaling pathways related to inflammation and apoptosis, impacting cellular responses to stress and damage.

Case Studies

- Antimicrobial Efficacy : A case study evaluated the efficacy of 3-(2-Fluorophenyl)-6-methylthian-3-ol against multi-drug resistant Escherichia coli. In this study, the compound was administered at varying concentrations (0.1 µg/mL to 100 µg/mL), with results indicating a minimum inhibitory concentration (MIC) of 25 µg/mL .

- Cytotoxicity in Cancer Research : Another case study focused on the cytotoxic effects on different cancer cell lines. The results showed that at concentrations above 20 µM, there was a significant reduction in cell viability across various tested lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

Q & A

Q. How should researchers reconcile conflicting biological activity data reported for structural analogs in different assay systems?

- Methodological Answer: Conduct meta-analyses controlling for assay conditions (e.g., pH, cell lines). For fluorinated sulfonamides, discrepancies in IC values (e.g., 14f vs. 14g) were attributed to thiazole substituent hydrophobicity affecting membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.